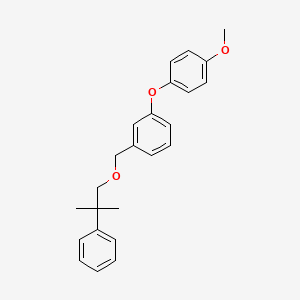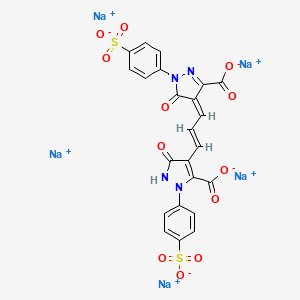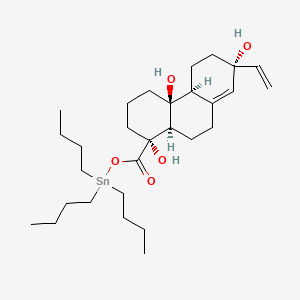
Einecs 306-138-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes for Einecs 306-138-0 involve the reaction of tributylstannyl chloride with the appropriate phenanthrene derivative under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Einecs 306-138-0 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin derivatives.
Substitution: The compound can undergo substitution reactions where the tributylstannyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. Major products formed from these reactions include various organotin compounds and phenanthrene derivatives .
Applications De Recherche Scientifique
Einecs 306-138-0 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of Einecs 306-138-0 involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Einecs 306-138-0 can be compared with other organotin compounds such as tributyltin chloride and tributyltin oxide. While these compounds share similar chemical structures and properties, this compound is unique due to its specific phenanthrene derivative, which imparts distinct chemical and biological activities. Similar compounds include:
- Tributyltin chloride
- Tributyltin oxide
- Dibutyltin dichloride
These compounds are used in similar applications but differ in their reactivity and biological effects .
Propriétés
Numéro CAS |
96446-11-6 |
|---|---|
Formule moléculaire |
C29H50O5Sn |
Poids moléculaire |
597.4 g/mol |
Nom IUPAC |
tributylstannyl (1R,4aS,4bS,7R,10aR)-7-ethenyl-1,4a,7-trihydroxy-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C17H24O5.3C4H9.Sn/c1-2-15(20)9-6-12-11(10-15)4-5-13-16(12,21)7-3-8-17(13,22)14(18)19;3*1-3-4-2;/h2,10,12-13,20-22H,1,3-9H2,(H,18,19);3*1,3-4H2,2H3;/q;;;;+1/p-1/t12-,13+,15-,16-,17+;;;;/m0..../s1 |
Clé InChI |
IZDZOMIUSQGTSC-GJKSXTFYSA-M |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)OC(=O)[C@]1(CCC[C@]2([C@H]1CCC3=C[C@@](CC[C@@H]32)(C=C)O)O)O |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1(CCCC2(C1CCC3=CC(CCC32)(C=C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


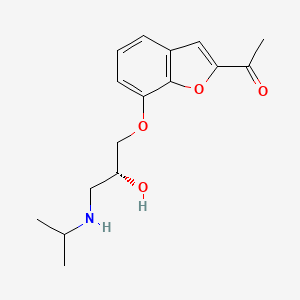
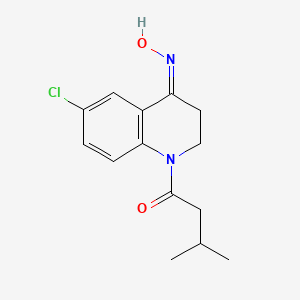
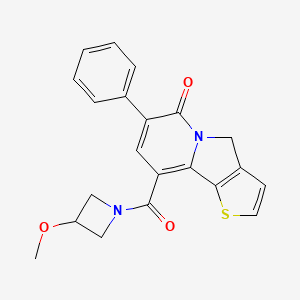
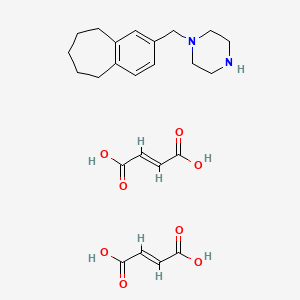
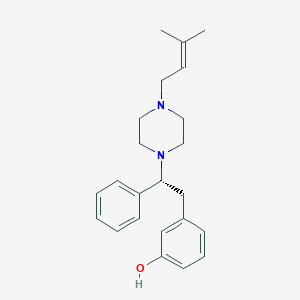
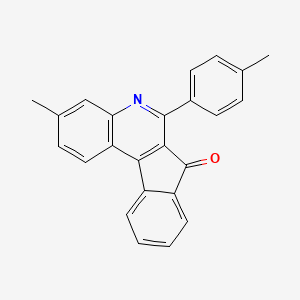
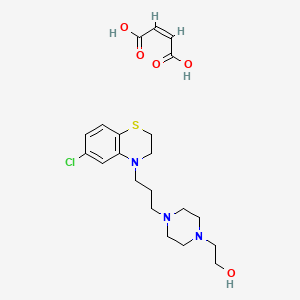
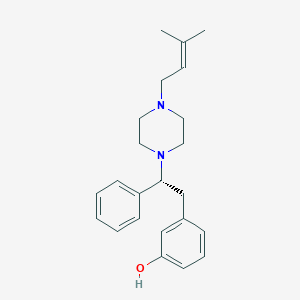

![methyl (9Z,19E,21E)-13-acetyloxy-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaene-27-carboxylate](/img/structure/B12753068.png)


